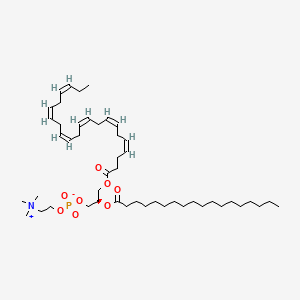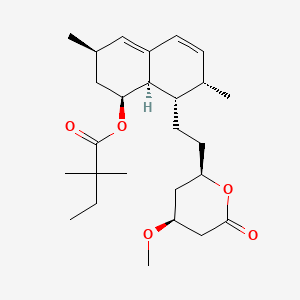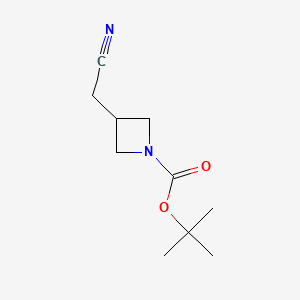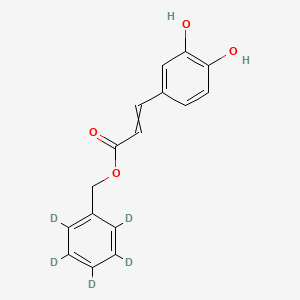![molecular formula C23H43F5OS2 B589145 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol CAS No. 1391053-10-3](/img/structure/B589145.png)
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol involves multiple steps. One common synthetic route includes the reaction of 9-bromononanol with 9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonanethiol under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in understanding the interactions between sulfanyl groups and biological molecules.
Medicine: It is used in the synthesis of drug impurities and analogs, which are essential for drug development and testing.
Mécanisme D'action
The mechanism of action of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions with various biomolecules. The pentafluoropentyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol include:
9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-amine:
9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-thiol: The thiol group provides different chemical properties, such as increased nucleophilicity and the ability to form disulfide bonds.
9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ester: The ester group introduces different reactivity and potential for hydrolysis.
These comparisons highlight the uniqueness of this compound, particularly its combination of sulfanyl and hydroxyl groups, which provide a balance of reactivity and stability.
Propriétés
IUPAC Name |
9-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43F5OS2/c24-22(25,23(26,27)28)16-15-21-31-20-14-10-6-2-5-9-13-19-30-18-12-8-4-1-3-7-11-17-29/h29H,1-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOFZCAHMYNSME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCSCCCCCCCCCSCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43F5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)
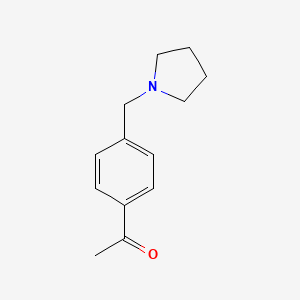

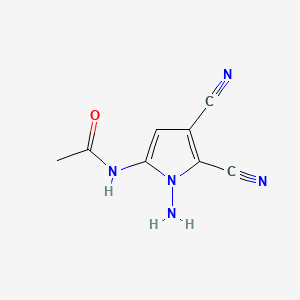
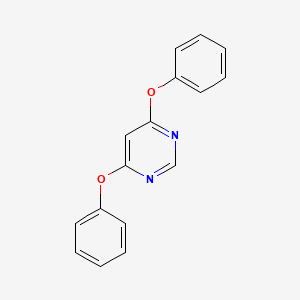
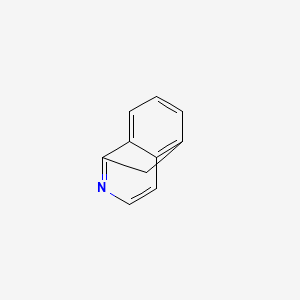
![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
